(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid
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Overview
Description
(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid is an organic compound with a complex structure that includes both isopropoxy and methoxy functional groups attached to a phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid typically involves the condensation of 4-isopropoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:
Enzyme inhibition: Blocking the activity of enzymes involved in inflammation or cancer progression
Receptor modulation: Altering the signaling pathways mediated by receptors on cell surfaces
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares structural similarities but differs in the position and type of substituents
2-Methoxyphenyl isocyanate: Another compound with a methoxy group but different functional groups and reactivity
Uniqueness
(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy and methoxy groups, along with the acrylic acid moiety, make it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFIHNJOLFAAX-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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